molecular formula C21H20N2O4 B251833 N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide

N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide

Numéro de catalogue B251833
Poids moléculaire: 364.4 g/mol
Clé InChI: SVRKUMUNVWPPJM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide, also known as TAK-659, is a novel small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling, and its inhibition has shown promising results in the treatment of various B-cell malignancies.

Mécanisme D'action

N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide works by irreversibly binding to the active site of BTK, preventing its activation and downstream signaling. This leads to decreased B-cell proliferation and survival, as well as inhibition of cytokine production and immune cell migration.
Biochemical and Physiological Effects:
In preclinical studies, N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide has been shown to effectively inhibit BTK activity and downstream signaling pathways, leading to decreased B-cell proliferation and survival. N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax, in preclinical models. In addition, N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide has been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide in lab experiments is its potent and selective inhibition of BTK, which allows for the investigation of B-cell signaling pathways and the development of new anti-cancer agents. However, one limitation of using N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide is its irreversible binding to BTK, which may limit its use in clinical settings.

Orientations Futures

There are several future directions for the development of N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide and other BTK inhibitors. One direction is the investigation of combination therapies, such as the combination of N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide with other anti-cancer agents, to enhance its activity and overcome potential resistance mechanisms. Another direction is the investigation of the role of BTK in other diseases, such as autoimmune disorders and inflammatory diseases, and the development of BTK inhibitors for these indications. Finally, the development of more selective BTK inhibitors, which may have fewer off-target effects and a better safety profile, is another future direction for the field.

Méthodes De Synthèse

The synthesis of N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide involves several steps, including the reaction of 4-methylphenol with acetic anhydride to form 4-acetoxytoluene, followed by the reaction of 4-acetoxytoluene with 4-aminobenzoic acid to form 4-(4-acetoxyphenylamino)benzoic acid. The intermediate is then reacted with 2-methyl-4-nitrophenol to form 4-{[(4-methylphenoxy)acetyl]amino}-2-nitrobenzoic acid, which is then reduced to the corresponding amine using palladium on carbon. The final step involves the reaction of the amine with furfurylamine to form N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide.

Applications De Recherche Scientifique

N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide has shown potent and selective inhibition of BTK, leading to decreased B-cell proliferation and survival. N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax, in preclinical models.

Propriétés

Formule moléculaire

C21H20N2O4

Poids moléculaire

364.4 g/mol

Nom IUPAC

N-[2-methyl-4-[[2-(4-methylphenoxy)acetyl]amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C21H20N2O4/c1-14-5-8-17(9-6-14)27-13-20(24)22-16-7-10-18(15(2)12-16)23-21(25)19-4-3-11-26-19/h3-12H,13H2,1-2H3,(H,22,24)(H,23,25)

Clé InChI

SVRKUMUNVWPPJM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)C

SMILES canonique

CC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.